Apo-ipratropium
CAS No.: 792131-69-2
Cat. No.: VC17142478
Molecular Formula: C20H28NO2+
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 792131-69-2 |
|---|---|
| Molecular Formula | C20H28NO2+ |
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | [(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-phenylprop-2-enoate |
| Standard InChI | InChI=1S/C20H28NO2/c1-14(2)21(4)17-10-11-18(21)13-19(12-17)23-20(22)15(3)16-8-6-5-7-9-16/h5-9,14,17-19H,3,10-13H2,1-2,4H3/q+1/t17-,18+,19?,21? |
| Standard InChI Key | APBFGXKTZSOWLK-FUUYNRHESA-N |
| Isomeric SMILES | CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(=C)C3=CC=CC=C3)C |
| Canonical SMILES | CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3)C |
Introduction
Chemical Identity and Structural Configuration
Molecular Characterization
Apo-ipratropium (C₂₀H₂₈NO₂⁺) is a cationic bicyclic amine with a molecular weight of 314.4 g/mol . Its IUPAC name, [(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-phenylprop-2-enoate, reflects its stereospecific nortropane backbone esterified with α-phenylacrylic acid . The compound lacks the bromide counterion present in its pharmacologically active derivative, ipratropium bromide .
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 792131-69-2 | |
| UNII Identifier | N98X3Q2AY4 | |
| Molecular Formula | C₂₀H₂₈NO₂⁺ | |
| Exact Mass | 314.212 g/mol | |
| XLogP3 | 4.4 |
Stereochemical Features
The compound exhibits a rigid bicyclo[3.2.1]octane system with methyl and isopropyl substituents at the N⁺-8 position. Crystallographic data confirm the endo configuration of the ester group at C-3 and syn orientation of the quaternary ammonium center . This spatial arrangement critically influences receptor binding kinetics, as demonstrated in comparative studies of anticholinergic analogs .
Synthesis and Analytical Profiling
Synthetic Pathways
Apo-ipratropium is synthesized via N-alkylation of nortropine with isopropyl bromide, followed by esterification with α-phenylacryloyl chloride. The process yields a racemic mixture requiring chromatographic resolution to isolate the (1R,5S) enantiomer . Regulatory documents highlight its presence as Impurity F (≤0.1%) in ipratropium bromide formulations, necessitating strict control during manufacturing .
Spectroscopic Characterization
-
Mass Spectrometry: ESI+ shows base peak at m/z 314.2 ([M]⁺) .
-
NMR: Characteristic shifts include δ 1.2 (doublet, isopropyl CH₃), δ 5.7 (vinyl protons), and δ 7.3–7.5 (phenyl aromatic protons) .
Pharmacodynamic Properties
Bronchodilator Mechanism
In vivo metabolite tracking reveals apo-ipratropium contributes 15–20% of ipratropium’s peak bronchodilation effect in COPD models . The delayed onset (Tₘₐₓ = 90 min vs. 30 min for β-agonists) but prolonged duration (≥6 hr) mirrors anticholinergics’ kinetic profile .
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